molecular formula C26H24N6O3 B2396776 2-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539798-35-1

2-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2396776
CAS No.: 539798-35-1
M. Wt: 468.517
InChI Key: QBWOPGJRMYYLRX-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine family, a heterocyclic scaffold known for diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties . Its structure features:

  • Triazolo-pyrimidine core: A fused bicyclic system providing rigidity and hydrogen-bonding capacity.
  • Substituents: 2-Methoxyphenyl at position 2: Enhances lipophilicity and π-π stacking interactions. 4-Methoxyphenyl at position 7: Modulates electronic effects and solubility.
  • 5-Methyl group: Steric stabilization and metabolic resistance .

Synthetic routes for analogous compounds typically involve multi-component reactions using green solvents (e.g., water/ethanol mixtures) and additives like 4,4’-trimethylenedipiperidine to improve yields (70–90%) and reduce toxicity .

Properties

IUPAC Name

2-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O3/c1-16-22(25(33)29-18-7-6-14-27-15-18)23(17-10-12-19(34-2)13-11-17)32-26(28-16)30-24(31-32)20-8-4-5-9-21(20)35-3/h4-15,23H,1-3H3,(H,29,33)(H,28,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWOPGJRMYYLRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3OC)N1)C4=CC=C(C=C4)OC)C(=O)NC5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic molecule characterized by its unique fused triazole-pyrimidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C26H24N6O3C_{26}H_{24}N_{6}O_{3} with a molecular weight of 468.5 g/mol. It features multiple functional groups that enhance its biological activity and solubility.

PropertyValue
Molecular FormulaC26H24N6O3
Molecular Weight468.5 g/mol
CAS Number539797-57-4

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities. The presence of methoxy and pyridine groups is believed to play a crucial role in modulating these activities.

Anticancer Activity

In vitro studies have shown that this compound demonstrates varying degrees of anticancer activity against multiple cancer cell lines. A notable screening conducted by the National Cancer Institute revealed that at a concentration of 10 µM, the compound exhibited mild activity against leukemia and breast cancer cell lines.

Table 1: Anticancer Activity Screening Results

Cell Line TypeIC50 (µM)Sensitivity
Leukemia8.0Moderate
Breast Cancer12.5Low
Colon Cancer15.0Low
Melanoma>20Resistant

The mechanism through which this compound exerts its biological effects is hypothesized to involve the inhibition of specific enzymes associated with cancer proliferation and survival pathways. Similar compounds have been shown to inhibit the Bcl-2 family of proteins, which are critical regulators of apoptosis.

Case Studies

A recent study focused on the compound's interaction with metabotropic glutamate receptors (mGluRs), which are implicated in various neuropsychiatric disorders. The compound was tested as a potential negative allosteric modulator (NAM) for mGluR2, showing promising results in reducing receptor activation in the presence of glutamate.

Table 2: Interaction with mGluR2

Concentration (nM)Effect Observed
3Significant NAM activity
30Moderate NAM activity

Scientific Research Applications

Pharmacological Properties

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Activity : Studies have shown that triazolopyrimidine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific compound has demonstrated efficacy against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
  • Antimicrobial Activity : The presence of the pyridine moiety in the compound enhances its interaction with microbial targets. Preliminary studies suggest that it may exhibit antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .
  • Anti-inflammatory Effects : There are indications that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation such as arthritis and other autoimmune diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key findings include:

  • Methoxy Substituents : The presence of methoxy groups at the 2 and 4 positions on the phenyl rings enhances lipophilicity and bioavailability, which are critical for drug-like properties .
  • Pyridine Ring Influence : The pyridine ring contributes to the compound's ability to interact with biological targets, potentially enhancing its pharmacological profile through improved binding affinity to receptors or enzymes involved in disease processes .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Cancer Treatment :
    • A recent study evaluated the anticancer effects of this compound against breast cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation and significant induction of apoptosis through mitochondrial pathways .
  • Antimicrobial Testing :
    • In vitro tests demonstrated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined to be effective at low concentrations, suggesting its potential as a new antibiotic agent .
  • Inflammation Models :
    • Animal models of inflammation revealed that administration of this compound resulted in reduced swelling and pain, indicating its potential utility in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Trends :

Substituent Effects on Bioactivity :

  • Methoxy groups (e.g., 4-MeOPh in the target compound) improve solubility and modulate electronic effects, critical for receptor binding .
  • Halogenated aryl groups (e.g., 4-BrPh in 5k) enhance halogen bonding with target proteins, improving potency .
  • Heteroaromatic carboxamides (e.g., pyridin-3-yl in the target compound) introduce additional hydrogen-bonding sites, as seen in mTOR inhibitors .

Synthetic Efficiency: Use of 4,4’-trimethylenedipiperidine in water/ethanol systems achieves higher yields (85–90%) compared to traditional piperidine-based methods (43–56%) . Thioether-linked derivatives (e.g., 2i) require multistep syntheses but offer superior metabolic stability .

Thermal and Physical Properties: Melting points correlate with crystallinity: Brominated (5k, 280–284°C) and acetylated (2i, 212–214°C) derivatives exhibit higher thermal stability than non-polar analogs (6ai, 161–164°C) .

Q & A

Q. Advanced

  • Molecular docking (AutoDock Vina, Glide) : Dock the compound into CK2 (PDB: 3BQC) using flexible side-chain protocols. Key interactions: H-bond with Val116, π-π stacking with Phe113 .
  • Machine learning models : Train on kinase inhibition datasets to prioritize analogs with lower hERG channel liability .
    Validation: Cross-check docking poses with molecular dynamics (MD) simulations (GROMACS, 100 ns) to assess binding stability .

How can solubility challenges be addressed without compromising activity?

Q. Methodological

  • Prodrug strategies : Introduce phosphate esters at the carboxamide group, cleaved in vivo by phosphatases .
  • Cocrystallization : Use coformers like succinic acid to enhance aqueous solubility (≥5 mg/mL) while retaining crystallinity .
    SAR Insight : Replace 2-methoxyphenyl with 4-hydroxyphenyl to improve logS by 1.2 units, but monitor CYP450 inhibition .

What in vitro assays best evaluate its antiproliferative effects?

Q. Advanced

  • MTT assays in HepG2 (liver) and MCF-7 (breast) cancer cells, with IC₅₀ values normalized to cisplatin controls .
  • Flow cytometry : Assess cell-cycle arrest (G1/S phase) and apoptosis (Annexin V/PI staining) .
    Pitfall: Differential serum protein binding across cell lines may skew IC₅₀; use serum-free media for consistency .

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